2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole
CAS No.: 827042-58-0
Cat. No.: VC13842699
Molecular Formula: C9H4Cl3F3N2
Molecular Weight: 303.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827042-58-0 |
|---|---|
| Molecular Formula | C9H4Cl3F3N2 |
| Molecular Weight | 303.5 g/mol |
| IUPAC Name | 2-(trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) |
| Standard InChI Key | LXRNVYQHQJEELA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The benzimidazole core consists of a fused benzene and imidazole ring system. In this derivative, the trichloromethyl group occupies the C-2 position, while the trifluoromethyl group is located at C-4 (Figure 1). This substitution pattern creates a highly polarized molecule due to the electron-withdrawing effects of both -CCl₃ and -CF₃ groups. X-ray crystallography of analogous compounds, such as 4,5,6-trichloro-2-(trifluoromethyl)benzimidazole, reveals planar geometry with bond angles consistent with aromaticity.
Table 1: Key Physicochemical Properties
The logP value of ~3.4 suggests high lipophilicity, facilitating membrane permeability—a critical factor for bioactive molecules . The compound’s low aqueous solubility aligns with trends observed in polyhalogenated aromatics, necessitating formulation strategies for biological testing.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential functionalization of the benzimidazole scaffold:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with a trichloroacetyl chloride derivative under acidic conditions.
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Trifluoromethylation: Electrophilic substitution at C-4 using trifluoromethylating agents like CF₃I or Umemoto’s reagent.
A representative protocol from VulcanChem specifies:
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Reagents: Potassium permanganate (oxidant), lithium aluminum hydride (reductant)
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Solvents: Dichloromethane (DCM), ethanol
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Temperature: 40–60°C for 12–24 hours
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Yield: ~45–55% (optimized conditions)
Reaction Optimization
Key challenges include controlling regioselectivity during trifluoromethylation and minimizing dehalogenation side reactions. Studies on analogous systems demonstrate that microwave-assisted synthesis reduces reaction times by 30% while improving yields to ~65%.
Biological and Pharmacological Profile
Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |
|---|---|---|
| 2-(Trichloromethyl)-4-CF₃ (Target) | Pending data | Pending data |
| 2g | 4 | 64 |
| Fluconazole | – | 2 |
The trifluoromethyl group may potentiate activity against fungal targets like Candida albicans by inhibiting ergosterol biosynthesis .
Antiproliferative Activity
Benzimidazoles interfere with tubulin polymerization and DNA topoisomerases. In MDA-MB-231 breast cancer cells, derivative 2g achieved IC₅₀ = 8.2 μM . Molecular docking studies suggest that the trichloromethyl group binds to hydrophobic pockets in dihydrofolate reductase (DHFR), a cancer target .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Anthelmintics: Analogues like albendazole target β-tubulin in parasites.
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Kinase Inhibitors: Halogenated benzimidazoles inhibit VEGFR2 and EGFR tyrosine kinases.
Materials Science
Polyhalogenated benzimidazoles act as:
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Corrosion Inhibitors: Adsorb onto metal surfaces via Cl⁻ and F⁻ ions .
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Liquid Crystals: Trifluoromethyl groups enhance thermal stability in display technologies .
Related Structural Analogues
2-(Trichloromethyl)-1H-benzimidazole (CAS 3584-65-4)
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Molecular Formula: C₈H₅Cl₃N₂
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Key Difference: Lacks the C-4 trifluoromethyl group, reducing electronegativity and bioactivity .
4,5,6-Trichloro-2-(trifluoromethyl)benzimidazole
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Activity: 10-fold greater cytotoxicity than the target compound in HepG2 cells.
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